molecular formula C12H8N4S B2885992 2-propynyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide CAS No. 332110-23-3

2-propynyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide

Cat. No.: B2885992
CAS No.: 332110-23-3
M. Wt: 240.28
InChI Key: DLPWCQRBWSQNFS-UHFFFAOYSA-N
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Description

“2-propynyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide” is a chemical compound . It is related to the class of compounds known as triazinoindoles .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new ligand, 1,2,4-triazino[5,6-b]indol-3-ylimino methyl naphthalene-2-ol (HL), was derived from 5H-[1,2,4]triazino[5,6-b]indol-3-amine and 2-hydroxy-1-naphthaldehyde . This ligand was used for the synthesis of metal complexes by the addition of Ni(II)/Cu(II) metal sulfates and 2,2′ bipyridine or 1,10 phenanthroline in a 1:1:1 molar ratio .

Scientific Research Applications

Halocyclization and Structural Analysis

Halocyclization of 3-{[2-methyl(bromo)prop-2-en-1-yl]-sulfanyl}-5H-[1,2,4]triazino[5,6-b]indoles demonstrates the production of 3-halomethyl-10H-[1,3]thiazolo[3′,2′: 2,3][1,2,4]triazino[5,6-b]indol-ium halides. These structures were analyzed using 1H NMR and X-ray, highlighting the compound's ability to undergo specific reactions resulting in structurally distinct products (Rybakova, Kim, & Sharutin, 2016).

Tandem Catalysis and α-Imino Rhodium Carbene Precursors

The compound's derivatives have been efficiently prepared through a tandem catalysis process, involving intramolecular ligand stabilized CuAAC and Cu-catalyzed C-N coupling. These derivatives serve as α-imino rhodium carbene precursors, facilitating the construction of various valuable indole molecules, demonstrating the compound’s utility in synthetic organic chemistry (Xing et al., 2014).

Tribological Properties and Tribochemistry Mechanism

Sulfur-containing triazine derivatives have been synthesized and analyzed for their tribological properties and tribochemistry mechanism when used as additives in water-glycol base fluid. These studies provide insights into the compound's potential industrial applications, particularly in improving the antiwear and friction-reducing capacities of lubricants (Wu et al., 2017).

Regioselectivity of Cyclization

Investigations into the regioselectivity of cyclization of 3-allyl(propargyl)sulfanyl-5H-[1,2,4]triazino[5,6-b]indoles have led to a deeper understanding of the chemical behavior and potential applications of this compound in the synthesis of new heterocyclic structures, opening avenues for further research in pharmaceutical and chemical synthesis (Vasˈkevich et al., 2011).

Direction of Heterocyclization Reaction

Studies on the direction of the heterocyclization reaction of this compound under different conditions have provided valuable information on its reactivity and potential uses in the synthesis of complex heterocyclic compounds, which could have applications in drug development and materials science (Rybakova, Slepukhin, & Kim, 2013).

Future Directions

The future directions for research on “2-propynyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide” and related compounds could include further exploration of their interactions with DNA and potential applications in the treatment of cancer .

Properties

IUPAC Name

3-prop-2-ynylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4S/c1-2-7-17-12-14-11-10(15-16-12)8-5-3-4-6-9(8)13-11/h1,3-6H,7H2,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPWCQRBWSQNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NC2=C(C3=CC=CC=C3N2)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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